N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis
The chemical reactions of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
Thiazoles have unique physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase
Compounds similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors, such as 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide, show high affinity and efficacy in vitro and can alter kynurenine pathway metabolites in vivo, providing insights into potential therapeutic applications for neurological disorders (Röver et al., 1997).
Antagonists of TRPV1
Derivatives of 6-phenylnicotinamide, closely related to the compound , have been identified as potent TRPV1 antagonists. These compounds, such as 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443), demonstrate potential in treating inflammatory pain and have been advanced into pre-clinical development (Westaway et al., 2008).
Fluorophores for Aluminium(III) Detection
Research on phenyl-2-thiazoline fluorophores, which share structural similarities with the compound , reveals their potential in detecting Aluminium(III) ions. These fluorophores exhibit significant UV-visible absorbance changes upon coordination with Al3+ and selective complexing, suggesting their utility in studying intracellular Aluminium(III) (Lambert et al., 2000).
Synthesis of Novel Derivatives with Anti-inflammatory Activity
Synthesis of novel derivatives, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrates anti-inflammatory activity, indicating the potential medicinal applications of structurally related compounds (Sunder & Maleraju, 2013).
Synthesis and Characterization
The synthesis and characterization of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its spectral analysis indicate the diverse applications of these compounds in chemical research and potential medicinal applications (Manolov et al., 2021).
Antimicrobial Activity
Various thiazole derivatives, including those containing fluorine, have been synthesized and tested for antimicrobial activity. These compounds demonstrate potent inhibitory action against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2012).
Antiviral Agents
Thiazolides, such as 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been investigated for their antiviral properties, particularly against hepatitis C virus. The structure-activity relationships of these compounds offer insights into their potential as antiviral agents (Stachulski et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-oxo-1H-pyridine-3-carboxamide, is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
The mode of action of thiazole derivatives is influenced by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiazole derivatives are known for their wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2S/c22-16-7-3-1-5-14(16)21-25-18(12-28-21)15-6-2-4-8-17(15)24-20(27)13-9-10-19(26)23-11-13/h1-12H,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDVYSFZYBBCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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